3,5-bis(3,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce dihydropyrazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-pyrazole would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: A simpler analog with similar structural features.
3,5-bis(4-methylphenyl)-1H-pyrazole: Another analog with methyl groups at the para positions of the phenyl rings.
1-(3-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: A compound with a similar fluorobenzyl substitution.
Uniqueness
3,5-bis(3,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-pyrazole is unique due to the presence of both dimethylphenyl and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C26H25FN2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C26H25FN2/c1-17-8-10-22(12-19(17)3)25-15-26(23-11-9-18(2)20(4)13-23)29(28-25)16-21-6-5-7-24(27)14-21/h5-15H,16H2,1-4H3 |
InChI Key |
NHRVJUTWFCWPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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